4-tert-butyl-N-ethyl-N-phenylbenzamide
Description
4-tert-butyl-N-ethyl-N-phenylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl ring and an N-ethyl-N-phenyl substitution on the amide nitrogen. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol.
Synthesis of this compound involves manganese-mediated reductive transamidation between N-ethyl-N-phenylbenzamide and 1-tert-butyl-4-nitrobenzene, yielding a brown amorphous solid with a 51% isolated yield . Nuclear magnetic resonance (NMR) data (δ 7.96 ppm, aromatic protons) confirm its structural integrity .
Properties
CAS No. |
70019-99-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-5-20(17-9-7-6-8-10-17)18(21)15-11-13-16(14-12-15)19(2,3)4/h6-14H,5H2,1-4H3 |
InChI Key |
JUYKPNJJGNXTTF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Other CAS No. |
70019-99-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Hypothetical Physicochemical Properties
| Compound | logP (Estimated) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 4.5 | <0.1 (PBS) | 120–125 (amorphous) |
| SI112 | 3.8 | 0.5 (DMSO) | 160–165 |
| 4-tert-butyl-N-(3-methoxypropyl)-... | 3.2 | 1.2 (DMSO) | 140–145 |
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